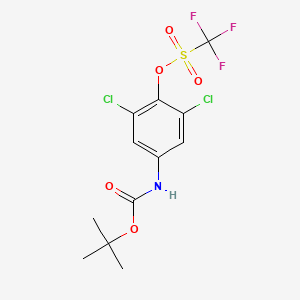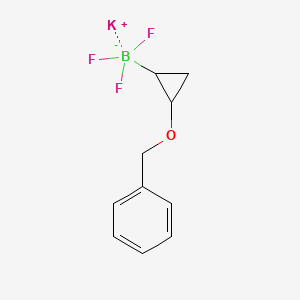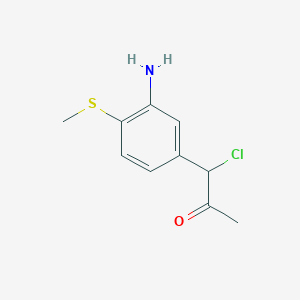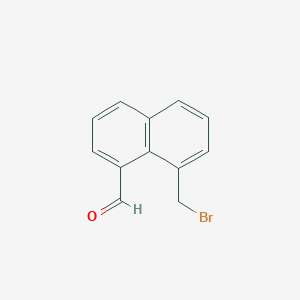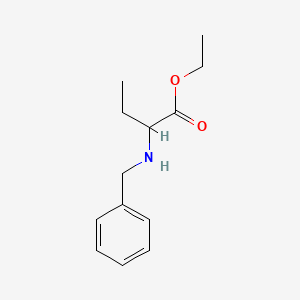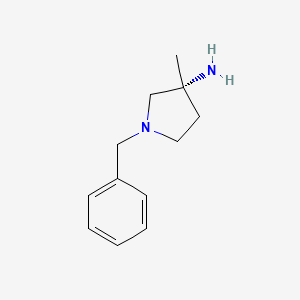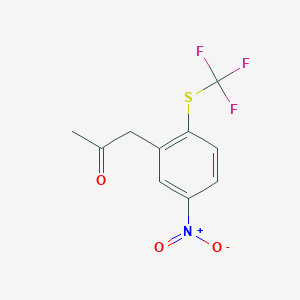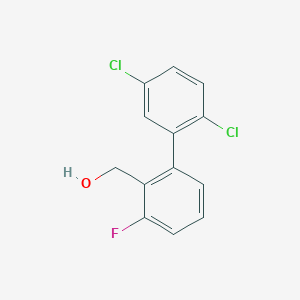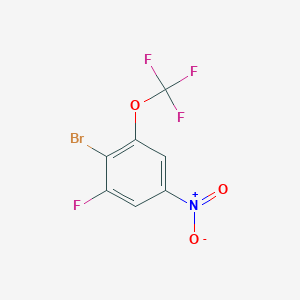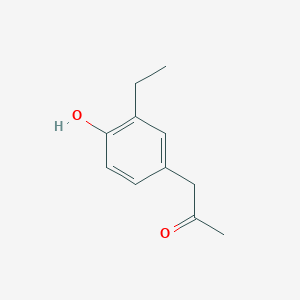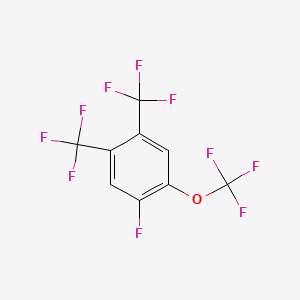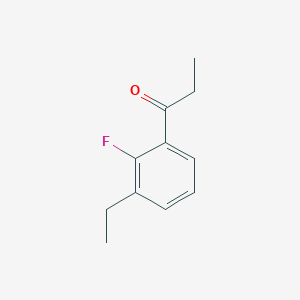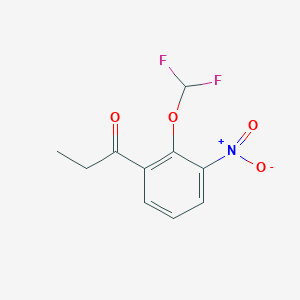
1-(2-(Difluoromethoxy)-3-nitrophenyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(Difluoromethoxy)-3-nitrophenyl)propan-1-one is an organic compound with the molecular formula C10H10F2NO4. This compound is characterized by the presence of a difluoromethoxy group and a nitro group attached to a phenyl ring, which is further connected to a propanone moiety. It is a specialty chemical often used in research and development due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 1-(2-(Difluoromethoxy)-3-nitrophenyl)propan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-(difluoromethoxy)aniline and 3-nitrobenzaldehyde.
Reaction Conditions: The key steps involve nitration, followed by a condensation reaction. The nitration of 2-(difluoromethoxy)aniline is carried out using a mixture of nitric acid and sulfuric acid to introduce the nitro group.
Condensation Reaction: The nitrated product is then subjected to a condensation reaction with 3-nitrobenzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate to form the final product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
1-(2-(Difluoromethoxy)-3-nitrophenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(2-(Difluoromethoxy)-3-nitrophenyl)propan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism by which 1-(2-(Difluoromethoxy)-3-nitrophenyl)propan-1-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The difluoromethoxy and nitro groups play a crucial role in its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to the desired biological or chemical effects .
Comparaison Avec Des Composés Similaires
1-(2-(Difluoromethoxy)-3-nitrophenyl)propan-1-one can be compared with similar compounds such as:
1-(2-(Difluoromethoxy)phenyl)propan-1-one: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: Contains additional methoxy and triazolyl groups, leading to unique properties and applications.
1-(furan-2-yl)propan-1-one:
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
Formule moléculaire |
C10H9F2NO4 |
|---|---|
Poids moléculaire |
245.18 g/mol |
Nom IUPAC |
1-[2-(difluoromethoxy)-3-nitrophenyl]propan-1-one |
InChI |
InChI=1S/C10H9F2NO4/c1-2-8(14)6-4-3-5-7(13(15)16)9(6)17-10(11)12/h3-5,10H,2H2,1H3 |
Clé InChI |
WGDFQSIJUNQRBU-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(R)-1-(Benzo[D][1,3]dioxol-5-YL)ethan-1-amine hcl](/img/structure/B14055876.png)
